1-Bromo-8-(trifluoromethyl)naphthalene

Descripción general

Descripción

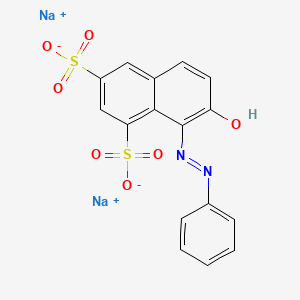

“1-Bromo-8-(trifluoromethyl)naphthalene” is an organic compound that is commonly used as a building block in the synthesis of biological fluorescence probes and conjugates. It has a molecular formula of C11H6BrF3 and a molecular weight of 275.06 g/mol .

Synthesis Analysis

The synthesis of “1-Bromo-8-(trifluoromethyl)naphthalene” involves a catalytic process for trifluoromethylation of bromoaromatic compounds . The reaction is performed under an atmosphere of argon . The yield of the reaction is 88% .Molecular Structure Analysis

The molecular structure of “1-Bromo-8-(trifluoromethyl)naphthalene” consists of a naphthalene ring with a bromo group at the 1-position and a trifluoromethyl group at the 8-position .Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-8-(trifluoromethyl)naphthalene” are typically catalytic processes for trifluoromethylation of bromoaromatic compounds . The reaction conditions include an atmosphere of argon and isothermal conditions maintained at 110 °C .Physical And Chemical Properties Analysis

“1-Bromo-8-(trifluoromethyl)naphthalene” is a colorless oil . It has a molecular weight of 275.06 g/mol and a density of 1.587±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Fluorescent Molecules in Biological, Chemical, and Medical Fields

1,8-Napthalimides (NIs), which are derivatives of naphthalene, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions . These molecules can be synthesized via an aromatic nucleophilic substitution reaction .

Labeling Reagents in Biological Systems

The unique features of these derivatives, such as long emission wavelength, high solubility, and high stability in different pH media, allow them to be used as excellent labeling reagents in the biological system .

Fluorescence Chemosensors

Fluorescent molecules have been widely used to prepare fluorescence chemosensors, which possess high selectivity and sensitivity to detect target molecules . This provides a non-invasive approach with a rapid response and low detection limit .

Anticancer Research

In the anticancer research area, functionalized NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .

Cellular Imaging

Large Stock-shift, high photo stability, and strong fluorescent emission have been observed in many NIs and their derivatives, which prompts NIs used as labeling reagents, solar energy collectors, fluorescent dyes, and reagents for cellular imaging .

Detection of Various Molecules

NIs and their derivatives have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Detection and Quantification of Acidic Drugs and Biomolecules

The new 1,8-naphthalimide fluorescent dyes reported in this work are interesting tools for the detection and quantification of acidic drugs and biomolecules .

“Turn-off” Detection of Cu2+ in Acetonitrile Solution

A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride, and its structure was characterized by 1HNMR, 13CNMR, FTIR, and MS. Fluorescence emission spectra showed that probe BSS could realize the “turn-off” detection of Cu2+ in acetonitrile solution .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-8-(trifluoromethyl)naphthalene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

1-Bromo-8-(trifluoromethyl)naphthalene interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the SM coupling conditions .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The molecular and cellular effects of 1-Bromo-8-(trifluoromethyl)naphthalene’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . The compound contributes to the formation of carbon–carbon bonds, playing a crucial role in the synthesis of complex organic compounds .

Propiedades

IUPAC Name |

1-bromo-8-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13,14)15/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNBHVJATYODNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-8-(trifluoromethyl)naphthalene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

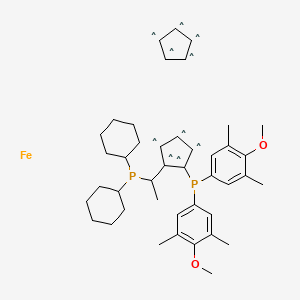

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)

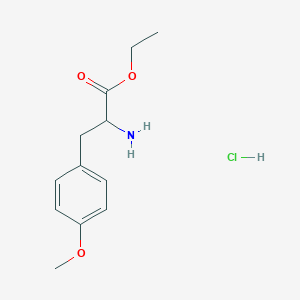

![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)

![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)